molecular formula C10H13N5O2 B5408157 4-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylic acid

4-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B5408157
M. Wt: 235.24 g/mol
InChI Key: YRARFEAJSKHVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is commonly referred to as IMAP or 4-IMAP and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of 4-IMAP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties that may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-IMAP has a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for inhibiting tumor growth. Additionally, 4-IMAP has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-IMAP in lab experiments is its unique structure and properties, which make it a useful tool for studying various biological processes. However, one limitation of using this compound is that it can be difficult to synthesize, which may limit its availability for certain experiments.

Future Directions

There are many potential future directions for research on 4-IMAP. One area of interest is in the development of new cancer therapies that utilize this compound or similar compounds with similar structures and properties. Additionally, further research is needed to fully understand the mechanism of action of 4-IMAP and to identify other potential therapeutic applications for this compound. Finally, more research is needed to optimize the synthesis of 4-IMAP and to develop new methods for synthesizing similar compounds.

Synthesis Methods

The synthesis of 4-IMAP involves a multi-step process that includes the reaction of 2-bromoacetophenone with sodium azide to form 2-azidoacetophenone. This intermediate is then reacted with N-methylimidazole to form the key intermediate, which is further reacted with methylamine to yield 4-IMAP.

Scientific Research Applications

4-IMAP has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. Additionally, 4-IMAP has also been studied for its potential use in the treatment of Alzheimer's disease.

Properties

IUPAC Name

4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-15(6-8-11-2-3-12-8)5-7-4-13-14-9(7)10(16)17/h2-4H,5-6H2,1H3,(H,11,12)(H,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRARFEAJSKHVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(NN=C1)C(=O)O)CC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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